Potent hDHFR Inhibition by Dihydro-1,3,5-triazine Derivatives vs. Methotrexate
A series of dihydro-1,3,5-triazine derivatives demonstrated potent inhibitory activity against human dihydrofolate reductase (hDHFR), a key target in cancer chemotherapy. The most active compounds in the series, A5 and B3, exhibited IC50 values of 3.72 nM and 4.08 nM, respectively, which are comparable to the clinically used reference drug methotrexate (MTX) [1]. This establishes the 1,4-dihydro-1,3,5-triazine scaffold as a viable and highly potent starting point for developing novel antifolate anticancer agents.
| Evidence Dimension | hDHFR Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 3.72 nM (Compound A5), 4.08 nM (Compound B3) |
| Comparator Or Baseline | Methotrexate (MTX) |
| Quantified Difference | Potency comparable to MTX |
| Conditions | In vitro enzymatic assay against purified human DHFR |
Why This Matters
This data confirms the potential of this scaffold to yield drug candidates with nanomolar potency against a clinically validated anticancer target, supporting its procurement for medicinal chemistry programs focused on oncology.
- [1] Zhou, X., Lin, K., Ma, X., Chui, W. K., & Zhou, W. (2016). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry, 125, 1279-1288. View Source
